7-(Bromomethyl)imidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(bromomethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHYMXHNSFXWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 7 Bromomethyl Imidazo 1,2 a Pyridine
Elucidation of Reaction Pathways for Bromomethylation Processes
The introduction of a bromomethyl group onto the imidazo[1,2-a]pyridine (B132010) core can be achieved through several synthetic routes, with the mechanism being highly dependent on the starting material and reagents employed. A common method involves the radical bromination of a precursor like 7-methyl-imidazo[1,2-a]pyridine. This process is typically initiated by a radical initiator, such as dibenzoyl peroxide, and utilizes a brominating agent like N-bromosuccinimide (NBS). The reaction proceeds via a free radical chain mechanism. The initiator generates a bromine radical, which then abstracts a hydrogen atom from the methyl group at the 7-position to form a resonance-stabilized benzylic-type radical. This radical then reacts with another molecule of the brominating agent to yield the desired 7-(bromomethyl)imidazo[1,2-a]pyridine and a new bromine radical to continue the chain reaction.
Another pathway for obtaining bromomethylated imidazo[1,2-a]pyridines involves the functionalization of a pre-existing hydroxymethyl group. This transformation typically proceeds through a nucleophilic substitution mechanism where the hydroxyl group is first protonated or activated by a Lewis acid to form a good leaving group (e.g., water). Subsequent attack by a bromide ion then yields the final product. The specific conditions, such as the choice of acid and bromide source, can influence the reaction rate and efficiency.
Mechanistic Studies of Subsequent Transformations of the Bromomethyl Moiety
The bromomethyl group at the 7-position of the imidazo[1,2-a]pyridine ring is a key functional handle that allows for a variety of subsequent chemical modifications. The mechanistic pathways for these transformations are diverse and include nucleophilic substitution, radical reactions, and elimination pathways.
Nucleophilic Substitution Pathways
The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the carbon atom at the same time as the bromide ion, the leaving group, departs. This results in an inversion of stereochemistry if the carbon were chiral. The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.
Density functional theory (DFT) calculations have been employed to investigate the nucleophilic substitution of pyridine (B92270) at an unsaturated carbon center, providing insights that can be extrapolated to the bromomethyl group of this compound. rsc.orgnih.govresearchgate.net These studies suggest that for reactions involving neutral nucleophiles like pyridine, the transition state can have mixed orbital characteristics, a mode termed SNm. rsc.orgnih.govresearchgate.net The nature of the substrate and the nucleophile determines whether the reaction proceeds through a classic SN2 or this mixed-mode pathway. rsc.orgnih.govresearchgate.net
Radical Reaction Mechanisms
The bromomethyl group can also participate in radical reactions. These reactions are often initiated by light or a radical initiator. For instance, in the presence of a suitable photocatalyst, the C-Br bond can undergo homolytic cleavage to generate a 7-(imidazo[1,2-a]pyridinyl)methyl radical. rsc.orgnih.gov This highly reactive intermediate can then participate in a variety of coupling reactions, such as additions to double bonds or cross-coupling with other radical species. rsc.org The use of transition metal catalysis can also facilitate radical pathways for the functionalization of imidazo[1,2-a]pyridines. rsc.org
Elimination Reaction Pathways
Under certain conditions, typically in the presence of a strong base, this compound can undergo an elimination reaction. The most common pathway is an E2 (bimolecular elimination) mechanism. In this concerted process, the base abstracts a proton from a carbon adjacent to the bromomethyl group, while simultaneously the C-Br bond breaks and a double bond is formed. The regioselectivity and stereoselectivity of the elimination are dependent on the nature of the base, the solvent, and the substitution pattern of the imidazo[1,2-a]pyridine ring.
Role of Catalysis in Mechanistic Pathways
Catalysis plays a pivotal role in directing the mechanistic pathways of reactions involving this compound and its parent scaffold. Both Lewis and Brønsted acids can be used to activate the imidazo[1,2-a]pyridine ring or the bromomethyl group for subsequent reactions. beilstein-journals.org For example, in Friedel-Crafts type reactions, a Lewis acid can coordinate to the nitrogen atom of the pyridine ring, increasing the electrophilicity of the system and facilitating attack by an incoming nucleophile. nih.gov
Transition metal catalysts, particularly those based on palladium and copper, are extensively used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the imidazo[1,2-a]pyridine core. researchgate.netnih.gov For instance, in Suzuki-Miyaura cross-coupling reactions, a palladium catalyst facilitates the reaction between the brominated imidazo[1,2-a]pyridine and a boronic acid derivative. nih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. Copper catalysts are often employed in amination and etherification reactions. organic-chemistry.org
Photoredox catalysis has also emerged as a powerful tool for the functionalization of imidazo[1,2-a]pyridines, enabling reactions to proceed under mild conditions. nih.govmdpi.com In these systems, a photocatalyst absorbs light and initiates a single-electron transfer process, generating radical intermediates that can then undergo a variety of transformations. mdpi.com
Kinetic Studies and Reaction Profiling for Bromomethyl-Imidazo[1,2-a]pyridines
Kinetic studies and reaction profiling provide valuable information about the rates and mechanisms of reactions involving this compound. By monitoring the concentration of reactants, intermediates, and products over time, it is possible to determine the reaction order, rate constants, and activation energies. This data is crucial for optimizing reaction conditions and for gaining a deeper understanding of the reaction mechanism.
Reaction profiling, often performed using techniques like HPLC or NMR spectroscopy, allows for the identification and quantification of all species present in the reaction mixture at various time points. This can reveal the presence of transient intermediates and help to elucidate complex reaction networks.
Synthetic Utility and Applications of 7 Bromomethyl Imidazo 1,2 a Pyridine As a Building Block
Derivatization Strategies via the Bromomethyl Moiety
The benzylic-like reactivity of the bromomethyl group in 7-(bromomethyl)imidazo[1,2-a]pyridine makes it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is the foundation for a wide range of derivatization strategies, enabling the introduction of diverse functional groups and the construction of various molecular conjugates.
Synthesis of Alkylated, Arylated, and Heteroarylated Imidazo[1,2-a]pyridine (B132010) Derivatives
The carbon-bromine bond in the 7-methyl position is readily displaced by various nucleophiles. While direct arylation or heteroarylation via substitution on a bromomethyl group is less common than cross-coupling on an aryl halide, the principle of attaching carbon-based substituents is a key strategy. For the broader imidazo[1,2-a]pyridine scaffold, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to forge carbon-carbon bonds. For instance, 7-aryl-imidazo[1,2-a]pyridine derivatives have been synthesized as potent kinase inhibitors, demonstrating the importance of substitution at this position. nih.govnih.gov These syntheses often involve the coupling of a bromo-substituted imidazo[1,2-a]pyridine with a suitable boronic acid or ester. nih.govnih.gov
The bromomethyl group, however, is primarily exploited for alkylation reactions. It can react with organometallic reagents or stabilized carbanions to form new C-C bonds, extending the carbon framework from the C7 position.
Formation of Nitrogen-, Oxygen-, Sulfur-, and Carbon-Linked Conjugates of 7-Substituted Imidazo[1,2-a]pyridines
The primary utility of the 7-bromomethyl group lies in its reaction with a host of heteroatom nucleophiles to create diverse libraries of substituted imidazo[1,2-a]pyridines.
Nitrogen-Linked Conjugates: The reaction of this compound with primary and secondary amines is a straightforward method to synthesize 7-(aminomethyl)imidazo[1,2-a]pyridine derivatives. This reaction typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct. Such transformations are fundamental in medicinal chemistry for introducing basic nitrogen centers, which can improve pharmacokinetic properties or serve as key interaction points with biological targets. The synthesis of various N-alkylated amines using alkyl halides is a well-established transformation in organic chemistry. nih.gov
Oxygen-Linked Conjugates: Ethers can be readily prepared through the Williamson ether synthesis, where an alcohol or phenol, deprotonated with a suitable base, acts as a nucleophile to displace the bromide. This allows for the introduction of a wide variety of alkoxy or aryloxy moieties at the 7-methyl position, which has been shown to be important for biological activity in related imidazo[1,2-a]pyridine series, such as antituberculosis agents. nih.gov
Sulfur-Linked Conjugates: Thioethers, or sulfur-linked conjugates, are synthesized in a similar fashion by reacting the bromomethyl derivative with thiols or thiophenols. These reactions are generally efficient due to the high nucleophilicity of sulfur. The resulting thioethers are valuable in drug design and can serve as precursors for further oxidation to sulfoxides and sulfones.
Carbon-Linked Conjugates: As mentioned, the formation of C-C bonds can be achieved by reacting this compound with carbon nucleophiles like cyanides, enolates, or organometallic reagents. This allows for the introduction of a range of functionalities, such as nitriles (which can be further hydrolyzed to carboxylic acids), ketones, and extended alkyl or aryl chains.
Below is a representative table of potential derivatization reactions starting from this compound based on established chemical principles.
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Amine | Piperidine | Nitrogen-Linked Conjugate | Kinase Inhibitors |
| Alcohol | Sodium Methoxide | Oxygen-Linked Conjugate | Bioisosteric Replacement |
| Thiol | Sodium Thiophenolate | Sulfur-Linked Conjugate | Antiviral Agents |
| Carbon | Sodium Cyanide | Carbon-Linked Conjugate | Carboxylic Acid Precursor |
Construction of Fused Heterocyclic Systems Utilizing the Bromomethyl Group
The reactive bromomethyl group is an excellent starting point for the construction of additional fused rings onto the imidazo[1,2-a]pyridine core. Through intramolecular cyclization reactions, novel polycyclic systems can be accessed. This can be achieved by first reacting the bromomethyl compound with a nucleophile that contains a second reactive site. For example, reaction with an aminophenol could be followed by an intramolecular cyclization to form a new six or seven-membered ring containing both nitrogen and oxygen.
While specific examples starting from the 7-bromomethyl position are not prevalent in the searched literature, intramolecular C-H arylation strategies on other parts of the imidazo[1,2-a]pyridine scaffold have been successfully employed to create fused systems. beilstein-journals.org A similar strategy could be envisioned where the 7-methyl group is first converted to a more complex side chain which then undergoes a palladium-catalyzed intramolecular cyclization.
Role in Diversity-Oriented Synthesis for Chemical Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. This compound is an ideal scaffold for DOS due to the ease with which the bromomethyl handle can be derivatized.
By employing a range of different nucleophiles (amines, alcohols, thiols, etc.) in parallel synthesis, a large library of analogues with diverse R-groups attached to the 7-methyl position can be rapidly generated. This allows for a systematic exploration of the structure-activity relationship (SAR) around this part of the molecule. Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are powerful tools for generating imidazo[1,2-a]pyridine-based libraries, and a pre-functionalized scaffold like this compound could serve as a valuable starting point for further diversification. beilstein-journals.org
Precursor in Scaffold Modification and Elaboration for Advanced Chemical Architectures
The initial product from the derivatization of this compound can serve as a precursor for more complex molecular architectures. The introduced functional group can be further manipulated to build advanced structures.
For example, a 7-(aminomethyl) derivative can be acylated to form amides or used in reductive amination to introduce further substituents. An ether linkage can be cleaved to reveal a hydroxymethyl group, which can be oxidized to an aldehyde or carboxylic acid. These new functionalities open up a plethora of subsequent reactions, including peptide couplings, further cross-coupling reactions, or the construction of more elaborate heterocyclic systems.
This "scaffold hopping" or modification approach is a common strategy in drug discovery. nih.gov For instance, in the development of kinase inhibitors, the imidazo[1,2-a]pyridine core is often decorated with complex side chains to achieve high potency and selectivity. nih.govnih.govnih.govnih.govnih.gov The 7-bromomethyl derivative provides a direct entry point for attaching these pharmacophorically important side chains, making it a crucial precursor in the design and synthesis of next-generation therapeutic agents. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 7 Bromomethyl Imidazo 1,2 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are critical for mapping the carbon-hydrogen framework of 7-(bromomethyl)imidazo[1,2-a]pyridine.
In the ¹H NMR spectrum of this compound, the protons of the imidazo[1,2-a]pyridine (B132010) core are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling constants of these protons would provide definitive information about the substitution pattern. The methylene (B1212753) protons of the bromomethyl group would likely appear as a singlet in the range of δ 4.5-5.0 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons. The carbon of the bromomethyl group is anticipated to resonate at approximately δ 30-35 ppm.
To illustrate the expected NMR data, the reported ¹H and ¹³C NMR spectral data for a related compound, 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine, are presented below. nih.gov The presence of the methyl group at the 7-position in this analogue provides a useful comparison for the expected chemical shifts of the pyridine (B92270) ring protons in this compound.
Table 1: Representative ¹H and ¹³C NMR Data for 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | 7.90 (d, J = 6.8 Hz, 1H) | H-5 | 146.1 | C-2 | | 7.76 (d, J = 8.5 Hz, 2H) | H-2', H-6' | 144.2 | C-8a | | 7.68 (s, 1H) | H-3 | 135.8 | C-7 | | 7.51 (d, J = 8.5 Hz, 2H) | H-3', H-5' | 133.0 | C-1' | | 7.33 (s, 1H) | H-8 | 131.8 | C-3', C-5' | | 6.57 (d, J = 6.8 Hz, 1H) | H-6 | 127.5 | C-2', C-6' | | 2.34 (s, 3H) | CH₃ | 124.9 | C-5 | | | | 121.7 | C-4' | | | | 115.9 | C-3 | | | | 115.3 | C-8 | | | | 107.7 | C-6 | | | | 21.5 | CH₃ | Data sourced from a study on the synthesis of imidazo[1,2-a]pyridines. nih.gov
High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₈H₇BrN₂), HRMS would provide a measured mass that is very close to the calculated exact mass of its molecular ion.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of this compound, a characteristic fragmentation would be the loss of the bromine atom or the entire bromomethyl group. The study of fragmentation pathways of related 3-phenoxy imidazo[1,2-a]pyridines has shown that cleavage of the substituent at the 3-position is a characteristic fragmentation, which helps in identifying the core scaffold and the substituent. nih.gov A similar logic would apply to the 7-substituted analogue.
While specific HRMS data for this compound is not readily found, data for other brominated imidazo[1,2-a]pyridines is available. For instance, the calculated exact mass for the [M+H]⁺ ion of 7-bromoimidazo[1,2-a]pyridine (B152697) (C₇H₆BrN₂) is 196.9714, and HRMS analysis would be expected to find a value very close to this. sigmaaldrich.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies and Electronic Structure Probing
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methylidene groups, C=C and C=N stretching vibrations of the heterocyclic rings, and the C-Br stretching vibration.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyridine scaffold exhibits characteristic UV absorption bands. researchgate.net The position and intensity of these bands can be influenced by the nature and position of substituents. For this compound, one would expect to observe π-π* transitions associated with the aromatic system.
A study on V-shaped bis-imidazo[1,2-a]pyridine fluorophores provides insight into the typical absorption spectra of this class of compounds, showing absorption bands in the UV region. researchgate.net For example, 1,3-bis(6-bromoimidazo[1,2-a]pyridin-2-yl)benzene displays absorption maxima at 316 nm and 328 nm. researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=C and C=N Stretch | 1650-1450 |
| C-Br Stretch | 600-500 |
These are general expected ranges and can vary based on the specific molecular environment.
X-ray Crystallography for Definitive Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm the connectivity of the atoms and the planarity of the fused ring system. It would also reveal the orientation of the bromomethyl substituent relative to the heterocyclic core.
While a crystal structure for this compound is not available, the crystal structure of a related compound, (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, has been reported. researchgate.net This study confirmed the near-planar nature of the imidazo[1,2-a]pyridine fused ring system. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Imidazo[1,2-a]pyridine Derivative
| Parameter | (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 12.295 (3) |
| b (Å) | 9.587 (2) |
| c (Å) | 14.977 (4) |
| **β (°) ** | 101.548 (1) |
| V (ų) | 1729.6 (7) |
| Z | 4 |
Data from a study on a substituted imidazo[1,2-a]pyridine derivative. researchgate.net
Chromatographic Techniques for Separation, Purification, and Purity Assessment in Synthetic Research
Chromatographic techniques are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For imidazo[1,2-a]pyridine derivatives, a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate (B1210297) is commonly employed. nih.gov
Column Chromatography is the standard method for the purification of imidazo[1,2-a]pyridine derivatives on a preparative scale. Silica gel is the most common stationary phase. nih.gov The choice of eluent is guided by TLC analysis.
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both the purification and purity assessment of compounds. Reverse-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is frequently used for the analysis of imidazo[1,2-a]pyridine derivatives.
The purity of the final compound is crucial for its subsequent use in research, and HPLC is a powerful tool to establish this, often providing a purity value as a percentage.
Computational and Theoretical Studies on 7 Bromomethyl Imidazo 1,2 a Pyridine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 7-(Bromomethyl)imidazo[1,2-a]pyridine. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), are commonly employed to optimize the molecular geometry and calculate electronic properties. sciforum.netnih.gov
The distribution of electron density across the imidazo[1,2-a]pyridine (B132010) ring system is a key determinant of its reactivity. The nitrogen atom at position 1 and the carbon atoms at positions 3, 5, and 7 are generally the most electron-rich, making them susceptible to electrophilic attack. Conversely, the nitrogen atom at position 4 and the carbon atoms at positions 2, 6, and 8 are more electron-deficient. The introduction of the bromomethyl group at the 7-position significantly influences this electronic landscape.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For imidazo[1,2-a]pyridine derivatives, these frontier molecular orbitals are key to understanding their behavior in chemical reactions.
Table 1: Calculated Electronic Properties of a Representative Imidazo[1,2-a]pyridine Derivative
| Property | Value (a.u.) |
| HOMO Energy | -0.235 |
| LUMO Energy | -0.078 |
| HOMO-LUMO Gap | 0.157 |
| Dipole Moment | 3.5 Debye |
Note: These values are illustrative and would be specific to the particular derivative and computational method used.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and intermolecular interactions of this compound and its derivatives in a simulated biological environment. These simulations model the movement of atoms and molecules over time, offering insights into how these compounds might behave in solution or when interacting with a biological target. nih.gov
For this compound, MD simulations can reveal the preferred orientations of the bromomethyl group relative to the fused ring system. This is crucial as the conformation can significantly impact the molecule's ability to bind to a target protein. The flexibility of the bromomethyl group allows it to adopt various rotamers, and MD simulations can quantify the population of each conformational state.
Furthermore, MD simulations are invaluable for studying the non-covalent interactions between the imidazo[1,2-a]pyridine scaffold and its environment, such as water molecules or the amino acid residues of a protein. These interactions, including hydrogen bonds, van der Waals forces, and pi-stacking, are fundamental to molecular recognition and binding affinity. For instance, a recent study on a different imidazo[1,2-a]pyridine derivative targeting the KRASG12D protein used MD simulations to demonstrate how the compound induced a conformational shift in the protein's switch-I and switch-II regions, leading to an inactive state. mdpi.com
Prediction of Reactive Sites and Reaction Energetics of the Bromomethyl Group
The bromomethyl group is a key functional handle in this compound, making it a primary site for chemical modification. Computational methods can be employed to predict the reactivity of this group and the energetics of its reactions. The carbon atom of the bromomethyl group is electrophilic and is susceptible to nucleophilic attack, typically via an SN2 mechanism. sciforum.netresearchgate.net
DFT calculations can be used to model the potential energy surface of such a reaction. This involves identifying the structures of the reactants, the transition state, and the products. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. mdpi.comresearchgate.net
For example, a computational analysis of the SN2 reaction between a charged nucleophile and a methyl halide substrate showed that the reaction proceeds through a backside attack, leading to the displacement of the halide leaving group. sciforum.netresearchgate.net The polarity of the solvent was found to influence the reaction rates, with increasing solvent polarity generally decreasing the rate. mdpi.com
Table 2: Illustrative Reaction Energetics for an SN2 Reaction
| Parameter | Energy (kcal/mol) |
| Activation Energy (in gas phase) | 20.5 |
| Activation Energy (in solvent) | 25.1 |
| Reaction Enthalpy | -15.3 |
Note: These values are hypothetical and would be specific to the nucleophile, substrate, and solvent system.
Ligand-Target Interaction Modeling for Imidazo[1,2-A]pyridine Scaffolds
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For imidazo[1,2-a]pyridine derivatives, docking studies can identify potential biological targets and guide the design of more potent and selective inhibitors. nih.gov
The process involves generating a three-dimensional model of the ligand and the target protein, and then using a scoring function to evaluate the binding affinity of different ligand poses within the protein's active site. Successful docking studies have been performed on various imidazo[1,2-a]pyridine derivatives targeting enzymes such as pantothenate synthetase and the human constitutive androstane (B1237026) receptor (CAR). nih.govresearchgate.net
For this compound, docking studies could be used to explore its potential to interact with various protein targets. The bromomethyl group could participate in halogen bonding or act as a reactive handle for covalent inhibition, where the ligand forms a permanent bond with the target protein. The results of docking studies can be visualized to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Development of Quantitative Structure-Activity Relationship (QSAR) Models Based on Chemical Features
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to build a predictive model. researchgate.net The molecular descriptors can be categorized into several types, including:
Topological descriptors: These describe the connectivity of atoms in a molecule and include parameters like molecular weight, molar volume, and parachor.
Electronic descriptors: These are derived from quantum chemical calculations and include properties such as HOMO and LUMO energies, dipole moment, and atomic charges.
Physicochemical descriptors: These relate to the physical properties of the molecule, such as lipophilicity (logP) and polar surface area (PSA).
For imidazo[1,2-a]pyridine derivatives, QSAR studies have been successfully applied to model their anticancer and antitubercular activities. researchgate.netresearchgate.net For instance, a 3D-QSAR study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents identified a five-featured pharmacophore hypothesis (HHPRR) consisting of one positive, two hydrophobic, and two aromatic ring features as being important for activity. researchgate.net Such models can guide the rational design of new derivatives with improved biological profiles.
Table 3: Common Descriptors Used in QSAR Studies of Imidazo[1,2-a]pyridine Derivatives
| Descriptor Type | Examples |
| Topological | Molecular Weight, Molar Volume, Wiener Index |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Mulliken Charges |
| Physicochemical | LogP, Polar Surface Area (PSA), Molar Refractivity |
| 3D Descriptors (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields, H-bond Donor/Acceptor Fields |
Emerging Research Frontiers and Future Perspectives for 7 Bromomethyl Imidazo 1,2 a Pyridine Chemistry
Development of Novel and Efficient Synthetic Routes to Bromomethyl-Imidazo[1,2-A]pyridines
The construction of the imidazo[1,2-a]pyridine (B132010) core is a well-established area of organic synthesis, yet the pursuit of more efficient, sustainable, and versatile methods continues to drive innovation. Classical synthesis typically involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound, such as phenacyl bromide. nanobioletters.com For 7-(bromomethyl)imidazo[1,2-a]pyridine, this would conceptually involve starting with a 4-substituted-2-aminopyridine.
Modern synthetic chemistry has introduced numerous advancements over these traditional methods, focusing on improving yields, reducing reaction times, and employing more environmentally benign conditions. These novel approaches are broadly applicable to the synthesis of various substituted imidazo[1,2-a]pyridines and can be adapted for the specific production of bromomethyl derivatives.
Key advancements in the synthesis of the imidazo[1,2-a]pyridine scaffold include:
Catalyst Innovation: A wide range of catalysts have been explored to improve reaction efficiency. Copper-catalyzed protocols, for instance, enable the aerobic oxidative synthesis from 2-aminopyridines and acetophenones and are compatible with a broad range of functional groups. organic-chemistry.org Molecular iodine has also emerged as an inexpensive and environmentally friendly catalyst for three-component coupling reactions in water, offering high yields in a short time frame. nih.gov
Green Chemistry Approaches: There is a significant trend towards more sustainable synthetic protocols. acs.org This includes the use of ultrasound assistance to accelerate reactions in green solvents like water, often eliminating the need for a metal catalyst or a base. organic-chemistry.org Microwave-assisted reactions have also been shown to be effective. researchgate.net
Multi-Component Reactions (MCRs): MCRs are powerful tools that allow for the construction of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. mdpi.com The Groebke–Blackburn–Bienaymé reaction, a well-known MCR, provides a greener alternative for synthesizing these scaffolds. mdpi.com Iodine-catalyzed three-component reactions involving an aldehyde, an isocyanide, and a 2-aminopyridine derivative also provide efficient, room-temperature access to the core structure. rsc.org
| Synthetic Strategy | Key Features | Catalyst/Conditions | Reference(s) |
| Copper-Catalyzed Aerobic Oxidation | High functional group compatibility; forms C-N bond. | CuI | organic-chemistry.org |
| Molecular Iodine Catalysis | Environmentally benign; high yields; short reaction time. | I₂ / Water / Ultrasound | nih.gov |
| Ultrasound-Assisted C-H Functionalization | Metal-free; base-free; green solvent (water). | KI / tert-butyl hydroperoxide | organic-chemistry.org |
| Groebke–Blackburn–Bienaymé (GBB) | Multi-component reaction; diversity-oriented synthesis. | Various | mdpi.com |
| Iodine-Catalyzed MCR | Three-component; room temperature; good yields. | I₂ | rsc.org |
These modern methods provide a robust toolbox for chemists to efficiently synthesize a variety of imidazo[1,2-a]pyridines, including those bearing the versatile bromomethyl handle for further elaboration.
Exploration of New Chemical Transformations of the Bromomethyl Group
The 7-(bromomethyl) group is the key reactive site on the this compound molecule. Its chemical nature, analogous to a benzylic bromide, makes it an excellent electrophile for a wide range of nucleophilic substitution reactions. This reactivity allows the imidazo[1,2-a]pyridine core to be readily conjugated to other molecular fragments, enabling the synthesis of diverse derivatives for various applications.
The primary transformations involve the displacement of the bromide ion by a nucleophile, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the methylene (B1212753) (-CH₂-) bridge.
Common transformations of the bromomethyl group include:
Thioether Formation: Reaction with thiols or thiophenols is a straightforward method to introduce a sulfur linkage. This has been applied in the synthesis of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position, which have shown potent antiviral activity. nih.gov
Ether and Ester Formation: Nucleophilic attack by alcohols or carboxylates can be used to form the corresponding ethers and esters, respectively.
Amine Formation: Reaction with primary or secondary amines yields substituted aminomethyl derivatives, providing access to compounds with different basicity and hydrogen-bonding capabilities.
Carbon-Carbon Bond Formation: The bromomethyl group can react with carbon-based nucleophiles, such as cyanide ions or enolates, to extend the carbon skeleton. This is a crucial step for building more complex molecular architectures.
These transformations are fundamental in leveraging this compound as a building block in medicinal chemistry and materials science. The ability to easily introduce a variety of functional groups allows for the fine-tuning of a molecule's steric and electronic properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has catalyzed the adoption of automated synthesis and flow chemistry. researchgate.net These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. The imidazo[1,2-a]pyridine scaffold is well-suited for these modern synthetic platforms.
Researchers have successfully developed fully automated continuous flow methods for the synthesis of highly functionalized imidazo[1,2-a]heterocycles. nih.gov One significant advance is the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. nih.gov This process was even extended to a multi-step synthesis of imidazo[1,2-a]pyridine-2-carboxamides using a two-microreactor setup without the need to isolate intermediates. nih.gov
Notably, these flow synthesis methods have proven effective for precursors with various substituents, including chloro- and bromo-substituted 2-aminopyridines, demonstrating the robustness of the technology for creating halogenated imidazo[1,2-a]pyridine derivatives. nih.gov The integration of such automated systems allows for the rapid generation of compound libraries, accelerating the iterative cycles of design, synthesis, and testing that are central to modern chemical research. researchgate.net
Advanced Applications in Materials Science Research
While the imidazo[1,2-a]pyridine scaffold is widely known for its medicinal applications, its unique photophysical properties have opened up new avenues in materials science. mdpi.com Derivatives of this heterocycle are being explored for their potential in creating advanced functional materials.
Key areas of application include:
Optical Materials: Many imidazo[1,2-a]pyridine derivatives exhibit fluorescence, making them attractive candidates for use in Organic Light-Emitting Diodes (OLEDs), cell imaging, and metal sensing. mdpi.com The 7-(bromomethyl) group acts as a convenient chemical handle to incorporate this fluorescent core into larger molecular systems, such as polymers or biomolecules.
Functional Polymers: The reactive bromomethyl group can be used to graft the imidazo[1,2-a]pyridine moiety onto polymer backbones. This could imbue the resulting polymer with novel optical or electronic properties.
Sulfone-Containing Materials: The synthesis of molecules containing sulfone groups is of significant interest for applications in agrochemicals, materials science, and medicinal chemistry. mdpi.com The bromomethyl group can serve as a precursor to sulfone-containing derivatives through reaction with a sulfinate salt, highlighting a pathway to novel functional materials.
The development of vertically-expanded imidazo[1,2-a]pyridines has also been explored, leading to fused, polycyclic systems with altered optical properties. rsc.org While these expanded systems showed lower fluorescence quantum yields, they represent a strategy for tuning the electronic structure of the core, which is a key goal in the design of new materials. rsc.org
Design of Next-Generation Imidazo[1,2-A]pyridine Scaffolds for Diverse Academic Research Objectives
The imidazo[1,2-a]pyridine core is more than just a pharmacophore; it is a versatile scaffold for constructing novel molecular tools to probe biological systems and develop new technologies. Future research is focused on designing next-generation derivatives with tailored properties for specific research objectives.
Hybrid Molecules and Peptidomimetics: One emerging strategy is the creation of hybrid molecules that combine the imidazo[1,2-a]pyridine scaffold with other pharmacophores or molecular recognition elements. For example, researchers have synthesized peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment by combining a multi-component reaction with a subsequent Ugi reaction. beilstein-journals.org This approach allows for the introduction of multiple points of diversity to create complex libraries for biological screening. beilstein-journals.org
Targeted Covalent Inhibitors: The scaffold is being explored for the development of targeted covalent inhibitors (TCIs), a class of drugs that form a permanent bond with their biological target. rsc.org The unique structure of imidazo[1,2-a]pyridine makes it a suitable backbone for positioning a reactive "warhead" that can form a covalent bond with a specific amino acid residue, such as cysteine, on a target protein. rsc.org The bromomethyl group itself is a reactive electrophile that could be utilized in such designs or serve as a synthetic precursor to other warheads.
Expanded π-Systems: To modulate the electronic and optical properties of the scaffold for materials science or as biological probes, researchers are creating "vertically-expanded" versions. This involves fusing additional aromatic rings to the core imidazo[1,2-a]pyridine structure, creating larger, polycyclic aromatic heterocycles with distinct properties. rsc.org
Exploratory Drug Discovery: The functionalization of the imidazo[1,2-a]pyridine core continues to yield novel inhibitors for a range of biological targets, including various protein kinases that are important in cancer research. nih.gov The development of rapid, catalyst-free functionalization methods is crucial for quickly generating new chemical diversity to fuel these discovery efforts. nih.gov
The design of these next-generation scaffolds relies on the strategic functionalization of the core heterocycle. The this compound, with its reactive handle, is a pivotal intermediate in this endeavor, enabling the construction of sophisticated molecular architectures designed to meet a wide range of modern research challenges.
Q & A
Q. What are the common synthetic routes for introducing the bromomethyl group into the imidazo[1,2-a]pyridine scaffold?
The bromomethyl group is typically introduced via radical bromination, nucleophilic substitution, or multicomponent reactions. For example:
- Radical bromination : Using N-bromosuccinimide (NBS) under UV light or thermal conditions to selectively functionalize the methyl group at the 7-position .
- Multicomponent reactions : Combining aminopyridines, α-bromoketones, and aldehydes in a one-pot synthesis to assemble the scaffold with bromomethyl substitution . Key reagents include AlCl₃ for catalysis and acetic anhydride for acetylation, with yields optimized by controlling temperature (80–120°C) and solvent polarity .
Q. How is 7-(Bromomethyl)imidazo[1,2-A]pyridine characterized structurally?
Standard characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ 8.2–8.4 ppm for aromatic protons adjacent to bromine) .
- Mass spectrometry (ESI-MS) : Detection of [M+H]⁺ ions (e.g., m/z ~225 for bromomethyl derivatives) .
- X-ray crystallography : Resolves bromine’s position and steric effects on the imidazo[1,2-a]pyridine core .
Q. What preliminary biological assays are used to evaluate bromomethyl-substituted imidazopyridines?
Initial screening includes:
- Antimicrobial activity : Microplate Alamar Blue assays against Mycobacterium tuberculosis (MIC range: 0.05–100 µg/mL) .
- Anticancer potential : Cytotoxicity assays (e.g., HeLa cell GI₅₀ values) and p-HH3 phosphorylation to assess mitotic disruption .
Advanced Research Questions
Q. How can selective C-3 functionalization of this compound be achieved?
Selective C-3 modifications require:
- Friedel-Crafts acylation : Catalytic AlCl₃ (10 mol%) with acetic anhydride under solvent-free conditions at 100°C to introduce acetyl groups without disrupting the bromomethyl substituent .
- Metal-free photocatalysis : Visible-light-promoted trifluoromethylation to diversify the scaffold while retaining bromine for downstream coupling . Computational modeling (e.g., electrostatic potential maps) predicts reactive sites to guide regioselectivity .
Q. What strategies resolve contradictions in reported synthetic yields for bromomethyl derivatives?
Discrepancies in yields (e.g., 46–79% for similar routes) arise from:
Q. How does the bromomethyl group influence structure-activity relationships (SAR) in imidazopyridine-based therapeutics?
The bromomethyl group:
- Enhances lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration in GABA receptor binders .
- Serves as a synthetic handle : Facilitates Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups at the 7-position . SAR studies show bromine’s electron-withdrawing effect increases anticancer potency (e.g., IC₅₀: 10 µM vs. 15 µM for non-brominated analogs) .
Key Methodological Insights
- Contradiction Analysis : Conflicting data on bromination efficiency can be resolved by optimizing reaction atmosphere (argon vs. air) and pre-drying reagents .
- Computational Tools : Density functional theory (DFT) models predict bromine’s impact on charge distribution, guiding functionalization strategies .
- Parallel Synthesis : High-throughput methods enable rapid generation of analogs for SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
